Product packaging for Benzo[h]pentaphene(Cat. No.:CAS No. 214-91-5)

Benzo[h]pentaphene

Cat. No.: B14763217
CAS No.: 214-91-5
M. Wt: 328.4 g/mol
InChI Key: FUDUPLHPBBXJRW-UHFFFAOYSA-N
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Description

Benzo[h]pentaphene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C26H16 and a molecular weight of 328.41 g/mol . It is recognized by its CAS Registry Number 214-91-5 . As a PAH consisting of five fused aromatic rings, it falls into the category of high molecular weight PAHs, which are characterized by low water solubility and low volatility . These properties influence their environmental persistence and biological interactions . Polycyclic aromatic hydrocarbons like this compound are fundamental compounds in research focused on understanding the mechanisms of carcinogenesis . They are studied for their metabolic activation into reactive intermediates, such as diol epoxides, which can form DNA adducts, a critical step in the initiation of cancer . This makes them valuable tools in environmental toxicology and cancer research. Beyond toxicological studies, related pentaphene derivatives are also investigated for their intriguing optical and electronic properties in material science . The ionization energy of this compound has been determined to be 7.30 ± 0.04 eV (photoelectron spectroscopy) . This product is intended for Research Use Only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H16 B14763217 Benzo[h]pentaphene CAS No. 214-91-5

Properties

CAS No.

214-91-5

Molecular Formula

C26H16

Molecular Weight

328.4 g/mol

IUPAC Name

hexacyclo[16.8.0.02,11.04,9.012,17.020,25]hexacosa-1(26),2,4,6,8,10,12,14,16,18,20,22,24-tridecaene

InChI

InChI=1S/C26H16/c1-3-9-19-15-25-23(13-17(19)7-1)21-11-5-6-12-22(21)24-14-18-8-2-4-10-20(18)16-26(24)25/h1-16H

InChI Key

FUDUPLHPBBXJRW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C4=CC=CC=C4C5=CC6=CC=CC=C6C=C53

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzo[h]pentaphene can be synthesized through various methods, including on-surface synthesis and traditional organic synthesis techniques. One common method involves the cyclodehydrogenation of suitable precursors. For example, 8,8′-dibromo-5,5′-bibenzo[rst]pentaphene can be used as a precursor for the synthesis of this compound .

Industrial Production Methods

Chemical Reactions Analysis

Functionalization with Electron-Donating Groups

Substitution of BPP with bis(methoxyphenyl)amino (MeOPA) groups enhances photoluminescence by breaking molecular symmetry. This functionalization introduces mixed excitonic-charge transfer states , improving emission quantum yield to 73% .

Key Reaction Features :

  • Symmetry-breaking : MeOPA groups disrupt the planar structure of BPP, enabling charge-transfer transitions.

  • Optical Properties : Enhanced absorption and emission from an S₁ state with excitonic and charge-transfer character .

Oxidation of Derivatives

BPP-OiPr 3 undergoes oxidation with FeCl₃ to form BPP-dione 4 in 70% yield . This reaction highlights the reactivity of BPP derivatives under oxidative conditions.

Reaction Pathway :
BPP-OiPr 3 → BPP-dione 4 (FeCl₃, 70% yield)

Coupling to Form Dimers (BBPP)

5,5′-Bibenzo[rst]pentaphene (BBPP) is synthesized through coupling of two BPP units. This dimer exhibits symmetry-breaking charge transfer between the two BPP units, enhancing photoluminescence quantum yield (PLQY) to 44% .

Structural Insights :

  • Axial chirality : The dimer adopts a non-planar conformation confirmed by X-ray crystallography .

Comparison of Reaction Pathways

Table 2: Key Reaction Pathways for BPP Derivatives

Reaction TypeProductKey FeaturesYieldReference
DPEX SynthesisBPPScalable, solvent-dependent yields40–60%
FunctionalizationBPP–MeOPAEnhanced PLQY via symmetry breaking73% PLQY
OxidationBPP-dione 4 Oxidation of BPP-OiPr with FeCl₃70%
CouplingBBPPDimer with charge-transfer states

Scientific Research Applications

Benzo[h]pentaphene has several scientific research applications, including:

Mechanism of Action

The mechanism by which benzo[h]pentaphene exerts its effects is primarily related to its ability to interact with other molecules through π-π stacking interactions and other non-covalent interactions. These interactions can influence the electronic properties of the compound and its reactivity. The molecular targets and pathways involved in these interactions are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • Benzo[c]pentaphene
  • Dibenzo[a,l]tetracene
  • Dibenzo[c,k]tetraphene
  • Naphtho[2,3-c]tetraphene
  • Benzo[b]picene

Uniqueness

Benzo[h]pentaphene is unique due to its specific arrangement of benzene rings, which imparts distinct electronic and structural properties. This uniqueness makes it an interesting subject for research in various fields, including organic chemistry and materials science .

Q & A

Q. What are the primary challenges in isolating Benzo[h]pentaphene from complex mixtures, and what methodologies can address them?

Isolation of this compound (CAS 189-55-9) is complicated by co-eluting isomers such as dibenzo[b,n]perylene and dibenzo[def,mno]chrysene. Repeated column chromatography using alumina has been employed, but incomplete separation persists due to overlapping UV absorption profiles . To improve resolution, coupling high-performance liquid chromatography (HPLC) with fluorescence detection or mass spectrometry is recommended, leveraging differences in emission spectra or molecular weights.

Q. How can functionalized this compound derivatives be synthesized and characterized for photophysical studies?

Derivatives like BPP-MeOPA (bis(methoxyphenyl)amino-substituted Benzo[rst]pentaphene) are synthesized via cross-coupling reactions, followed by purification using silica gel chromatography. Characterization requires NMR for structural confirmation and single-crystal X-ray diffraction to analyze symmetry-breaking effects. Transient absorption spectroscopy is critical for probing exciton-charge transfer mixed states in the S₁ excited state .

Q. What are the key physicochemical properties of this compound relevant to environmental monitoring?

this compound exhibits a boiling point >500°C and a density of ~1.4 g/cm³, typical of high-molecular-weight polycyclic aromatic hydrocarbons (PAHs). Its low water solubility and strong adsorption to organic matrices necessitate extraction methods using acetonitrile or dichloromethane, followed by GC-MS or LC-MS/MS analysis .

Advanced Research Questions

Q. How do solvent polarity and molecular symmetry influence the photophysical behavior of this compound derivatives?

Solvent-tunable symmetry breaking in functionalized derivatives (e.g., BPP-MeOPA) enhances emission via exciton-charge transfer mixed states. In polar solvents, charge-transfer contributions dominate, redshift emission spectra, and increase quantum yields. Time-resolved spectroscopy and density functional theory (DFT) simulations can quantify solvent-dependent electronic transitions .

Q. What mechanistic insights explain the contradictory probe behaviors of PAHs in solvent polarity studies?

While dibenzo-[h,rst]pentaphene exhibits fluorescence enhancement in polar solvents due to its C₂ symmetry and Kekulé structure, other PAHs like benzo[rst]dinaphtho-pentaphene lack this behavior. Molecular dynamics simulations suggest that π-electron delocalization and steric hindrance modulate solvent interactions, affecting probe efficacy .

Q. How can computational models predict the environmental reactivity and toxicity of this compound?

DFT studies evaluating frontier molecular orbitals (HOMO/LUMO) and Fukui indices reveal electrophilic sites prone to oxidation. Autooxidation cycles generate semiquinone radicals and hydrogen peroxide, contributing to oxidative stress in biological systems. Coupling these models with in vitro assays (e.g., aryl hydrocarbon receptor activation) improves toxicity risk assessments .

Methodological and Data Analysis Questions

Q. What strategies resolve contradictions in chromatographic data for PAH isomer identification?

Co-eluting isomers require orthogonal techniques:

  • UV-Vis Spectroscopy : Compare absorption maxima (e.g., this compound at 274, 284, 297 nm) against authentic standards.
  • Mass Spectrometry : Use high-resolution MS (HRMS) to distinguish isomers via exact mass differences.
  • Fluorescence Lifetime Imaging : Differentiate isomers based on decay kinetics in heterogeneous matrices .

Q. How should researchers design experiments to assess this compound’s environmental persistence and bioaccumulation?

  • Sediment Core Analysis : Measure PAH concentrations in stratified sediment layers (e.g., Androscoggin River) to track historical deposition.
  • Biomarker Studies : Quantify DNA adducts in benthic organisms to evaluate bioaccumulation.
  • ER-L/ER-M Benchmarks : Compare concentrations against Effects Range-Low (ER-L) thresholds (e.g., 665 ng/g for Benzo[a]pyrene) to assess ecological risks .

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